N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide
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Overview
Description
N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiophene ring, which is further substituted with a benzylpiperazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the benzylpiperazine group through nucleophilic substitution reactions. The final step involves the formation of the benzamide linkage via amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also contribute to its binding affinity and specificity. These interactions can influence various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-benzylpiperazin-1-yl)methyl]-5-ethylthiophen-2-yl}benzamide
- Substituted piperazine derivatives
- Morpholine derivatives
Uniqueness
N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide stands out due to its specific substitution pattern on the thiophene ring and the presence of both benzylpiperazine and benzamide groups. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H29N3OS |
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Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[3-[(4-benzylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H29N3OS/c1-19-20(2)30-25(26-24(29)22-11-7-4-8-12-22)23(19)18-28-15-13-27(14-16-28)17-21-9-5-3-6-10-21/h3-12H,13-18H2,1-2H3,(H,26,29) |
InChI Key |
VGAJPLGLZHASDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1CN2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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